molecular formula C5H8IN3O2S B143334 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 135773-25-0

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B143334
CAS RN: 135773-25-0
M. Wt: 301.11 g/mol
InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N
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Description

“4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the CAS Number: 135773-25-0 . It has a molecular weight of 301.11 and its molecular formula is C5H8IN3O2S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Biomolecule-Ligand Complex Study

This compound could be used in the study of biomolecule:ligand complexes . The interactions between biomolecules and ligands are crucial in many biological processes, and understanding these interactions can provide valuable insights into the mechanisms of these processes.

Free Energy Calculations

Free energy calculations are essential in various fields of research, including biochemistry and pharmaceuticals . This compound could potentially be used in these calculations, providing valuable data for researchers.

Structure-Based Drug Design

Structure-based drug design is a method used in medicinal chemistry to discover and develop new medications . Given its unique structure, this compound could potentially be used in the design of new drugs.

Refinement of X-Ray Crystal Complexes

The refinement of X-ray crystal complexes is a crucial step in the determination of the molecular structure . This compound could potentially be used in this process, helping to improve the accuracy of the results.

Synthesis of Other Compounds

Imidazole rings, which are present in this compound, are found in numerous natural compounds such as enzymes, nucleic acids, and alkaloids . Therefore, this compound could potentially be used in the synthesis of other compounds.

Suzuki Reaction

The Suzuki reaction is a type of chemical reaction that is used to form carbon-carbon bonds . Given its unique structure, this compound could potentially be used in this reaction.

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .

properties

IUPAC Name

4-iodo-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJHNZMKMJPPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378429
Record name 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135773-25-0
Record name 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide
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